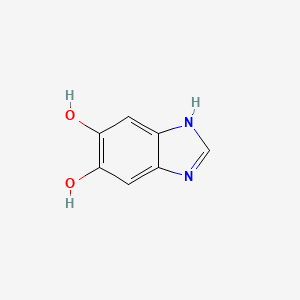

1H-Benzimidazole-5,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-6-1-4-5(2-7(6)11)9-3-8-4/h1-3,10-11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUVGQKRPSJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570244 | |

| Record name | 1H-Benzimidazole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-73-3 | |

| Record name | 1H-Benzimidazole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1h Benzimidazole 5,6 Diol and Analogues

Development of Novel Synthetic Pathways to 1H-Benzimidazole-5,6-diol

The synthesis of the this compound scaffold has evolved significantly, with modern methodologies prioritizing efficiency, environmental considerations, and the use of sophisticated catalytic systems.

One-pot syntheses, which involve multiple reaction steps in a single vessel, have emerged as a powerful strategy for improving the efficiency of benzimidazole (B57391) synthesis. nih.gov These protocols streamline the process by minimizing intermediate purification steps, reducing solvent waste, and saving time and labor. jchemrev.com A common and effective one-pot approach involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde. ajptonline.comscirp.org For the synthesis of this compound, this would typically involve the reaction of 1,2-diamino-4,5-dihydroxybenzene with a suitable aldehyde.

Table 1: Comparison of Catalytic Systems in One-Pot Benzimidazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe(III) porphyrin | Organic Solvent | Room Temperature | Not Specified | High | nih.gov |

| Zinc triflate | Ethanol | Reflux | Not Specified | Good | scirp.org |

| Oxalic acid | Not Specified | Microwave | Not Specified | High | jchemrev.com |

| H2SO4-SiO2 | Not Specified | 80 (Microwave) | 5 min | Not Specified | jchemrev.com |

| Er(OTf)3 | Water | 80 | Not Specified | High | mdpi.com |

This table is representative of general benzimidazole synthesis and illustrates the variety of conditions employed. Specific conditions for this compound may vary.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazole derivatives. rroij.comchemmethod.comnih.gov This approach focuses on several key areas:

Use of Greener Solvents: Traditional organic solvents are often replaced with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). chemmethod.comresearchgate.net Water, in particular, is an attractive solvent due to its non-toxic nature and ability to facilitate certain reactions through hydrophobic effects. organic-chemistry.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chemmethod.com One-pot reactions inherently contribute to better atom economy.

Energy Efficiency: The use of microwave irradiation and catalytic processes that operate at lower temperatures reduces energy consumption. chemmethod.com

Use of Renewable Feedstocks: Research is exploring the use of biorenewable materials as starting components. For example, D-glucose has been successfully used as a C1 synthon in the synthesis of benzimidazoles. organic-chemistry.org

Catalyst Recyclability: The development of heterogeneous and reusable catalysts is a key aspect of green chemistry, as it simplifies product purification and reduces waste. doi.org

The application of these principles not only minimizes the environmental impact of dihydroxybenzimidazole synthesis but can also lead to more cost-effective and efficient processes. mdpi.com

Catalysis plays a pivotal role in the modern synthesis of benzimidazoles, offering milder reaction conditions, higher yields, and greater selectivity. doi.org A wide array of catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed.

Metal-Based Catalysts:

Lewis Acids: Various Lewis acids, such as zinc triflate, zirconium tetrachloride, and tin(IV) chloride, have proven to be highly effective in catalyzing the condensation of o-phenylenediamines with aldehydes or orthoesters. scirp.orgmdpi.com

Transition Metals: Copper and palladium catalysts are widely used, particularly in cross-coupling reactions to form C-N bonds. bohrium.comgrowingscience.com For instance, copper(I) iodide (CuI) is effective for the N-arylation of benzimidazoles. acs.org Nickel-catalyzed systems have also been developed for efficient C-N bond formation. organic-chemistry.org

Nanocatalysts: The use of nanoparticles, such as nano-Fe2O3 and zinc sulfide (B99878) nanoparticles, offers advantages like high surface area and enhanced catalytic activity. rsc.org Magnetic nanoparticles, for example, Fe3O4, can be easily recovered from the reaction mixture using a magnet, facilitating catalyst recycling. doi.org

Non-Metallic and Organocatalysts:

In some cases, the reactions can proceed efficiently without a metal catalyst, utilizing reagents like hypervalent iodine or simply being promoted by an acid like hydrochloric acid in the presence of an oxidant like hydrogen peroxide. organic-chemistry.org

Table 2: Examples of Catalysts Used in Benzimidazole Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Based | ||||

| Lewis Acid | Zinc triflate | o-phenylenediamine, aldehyde | Efficient, mild conditions | scirp.org |

| Lewis Acid | ZrCl4 | o-phenylenediamine, orthoester | Highly effective, room temperature | mdpi.com |

| Transition Metal | CuI/L-proline | Not specified | Efficient for disubstituted benzimidazoles | mdpi.com |

| Transition Metal | Pd(OAc)2 | Not specified | One-pot synthesis using molecular oxygen | rsc.org |

| Nanocatalyst | Nano-Fe2O3 | 1,2-diaminobenzenes, aldehydes | Short reaction times, high efficiency | rsc.org |

| Non-Metallic | ||||

| Hypervalent Iodine | Not specified | Phenylenediamines, aldehydes | Mild conditions, short reaction times | organic-chemistry.org |

Chemical Transformations and Functionalization of this compound Derivatives

The dihydroxybenzimidazole core offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties.

N-substitution of the benzimidazole ring is a common strategy for modulating the biological activity and physicochemical properties of these compounds. acs.org However, the unsymmetrical nature of many benzimidazoles can lead to the formation of a mixture of N-1 and N-3 regioisomers, posing a significant synthetic challenge. up.pt The regioselectivity of N-alkylation and N-arylation is influenced by several factors, including the nature of the substituents on the benzimidazole ring, the choice of the alkylating or arylating agent, the base, and the solvent. beilstein-journals.orgbeilstein-journals.org

For this compound, the hydroxyl groups can influence the acidity of the N-H protons and potentially direct the substitution. Developing regioselective protocols is crucial for accessing specific isomers. Strategies to achieve regioselectivity include:

Thermodynamic vs. Kinetic Control: In some cases, one regioisomer is thermodynamically more stable than the other. beilstein-journals.org Reaction conditions can be tuned to favor the formation of the thermodynamic product.

Catalyst-Controlled Regioselectivity: Specific catalysts can direct the substitution to a particular nitrogen atom. For example, different metalloporphyrin catalysts have been shown to selectively promote either N1 or N2-alkylation of benzotriazoles. researcher.life Rhodium(II) catalysts have been used for selective N2-arylation of indazoles. rsc.org

Directing Groups: The presence of certain functional groups on the benzimidazole core can sterically or electronically favor substitution at one nitrogen over the other. beilstein-journals.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method for forming N-aryl bonds and has been applied to benzimidazoles using aryl halides. acs.org

The substituent at the C-2 position of the benzimidazole ring significantly impacts the molecule's electronic properties, steric profile, and biological activity. acs.orgnih.gov The introduction of various groups at this position is a primary strategy in drug design and materials science.

Electronic Effects: Electron-donating groups at the C-2 position increase the electron density of the imidazole (B134444) ring, which can affect its reactivity and ability to coordinate with metal ions. Conversely, electron-withdrawing groups decrease the electron density. These electronic modifications can have a profound effect on the molecule's biological targets. nih.gov

Steric Effects: The size and shape of the substituent at C-2 can influence how the molecule fits into the active site of an enzyme or a receptor. researchgate.net For example, the presence of a bulky group can enhance selectivity for a particular biological target.

Hydrogen Bonding: Substituents at C-2 that can act as hydrogen bond donors or acceptors can form additional interactions with biological macromolecules, potentially increasing binding affinity and activity. researchgate.net

Structure-activity relationship (SAR) studies on various benzimidazole derivatives have consistently shown that modifications at the C-2 position are critical for optimizing their pharmacological profiles. For instance, substituting the C-2 position with different aryl groups can lead to significant variations in anti-inflammatory or antimicrobial activity. nih.govnih.gov

Strategic Functionalization of the 5,6-Dihydroxyphenyl Moiety

The 5,6-dihydroxy (catechol) moiety of the this compound core is a key target for strategic functionalization to modulate the molecule's properties. The reactivity of this catechol group is central to creating diverse analogues. While direct functionalization of this compound itself is not extensively detailed, the strategic modification of related catechol and halogenated benzimidazole precursors provides significant insight into potential derivatization pathways.

One of the most powerful and modern approaches for functionalizing the benzimidazole core, including positions on the benzene (B151609) ring like the 5- and 6-positions, involves palladium-catalyzed cross-coupling reactions. nih.gov These methods are particularly useful when starting with a halogenated benzimidazole, such as 5(6)-bromo-2-substituted-1H-benzimidazole. nih.gov The bromine atom serves as a handle for introducing a wide variety of functional groups.

Key palladium-catalyzed reactions applicable for this purpose include:

Suzuki-Miyaura Coupling: This reaction couples the halogenated benzimidazole with aryl boronic acids to form new carbon-carbon bonds, effectively attaching new aryl groups at the 5(6)-position. nih.gov

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various substituted aniline (B41778) derivatives at the 5(6)-position. nih.gov

These cross-coupling strategies offer a significant advantage over classical methods by providing a versatile and efficient route to a wide range of 5(6)-substituted benzimidazoles with high yields, often up to 81-91% for the coupling and subsequent deprotection steps. nih.gov

Another synthetic strategy involves building the benzimidazole ring from an already functionalized catechol derivative. Multi-component reactions (MCRs) are efficient for this purpose. For instance, catechols can react with aldehydes and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst to form benzoxazoles, a related heterocyclic structure. nih.govrsc.org This principle can be extended to benzimidazole synthesis. An iron-catalyzed, one-pot, three-component reaction of a benzo-1,2-quinone (the oxidized form of a catechol), an aldehyde, and ammonium acetate can yield benzimidazole derivatives. rsc.org This domino process involves C-N bond formation and cyclization, allowing for the incorporation of diversity from the chosen aldehyde and catechol starting materials. rsc.orgresearchgate.net

The table below summarizes key strategic functionalization approaches relevant to the 5,6-disubstituted benzimidazole scaffold.

| Functionalization Strategy | Precursor Type | Reagents & Catalysts | Resulting Functionalization |

| Suzuki-Miyaura Coupling | 5(6)-Halogenated Benzimidazole | Aryl Boronic Acids, Pd Catalyst | C-C bond formation (Arylation) |

| Buchwald-Hartwig Amination | 5(6)-Halogenated Benzimidazole | Sulfonylanilines, Pd Catalyst | C-N bond formation (Amination) |

| Multi-Component Reaction | Catechol / Benzo-1,2-quinone | Aldehydes, Ammonium Acetate, Fe(III) Catalyst | Formation of 2-substituted benzimidazole ring |

Mechanistic Elucidation of Benzimidazole Ring Formation Reactions

The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with several established methods. The most classic and widely used is the Phillips-Ladenburg condensation, which provides a fundamental understanding of the cyclization mechanism. adichemistry.comcolab.wssemanticscholar.org

The Phillips reaction involves the condensation of an ortho-phenylenediamine (such as 4,5-dihydroxy-1,2-phenylenediamine, the precursor to this compound) with a carboxylic acid in the presence of a dilute mineral acid like hydrochloric acid. adichemistry.com The reaction can also be performed with aldehydes, which then undergo in-situ oxidation or condensation. researchgate.netrsc.org

The mechanism of the Phillips reaction can be described in the following key steps:

N-Acylation: The reaction is initiated by the acylation of one of the amino groups of the ortho-phenylenediamine by the carboxylic acid. adichemistry.com This step is typically acid-catalyzed, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the amino group. This forms an N-acyl-ortho-phenylenediamine intermediate.

Ring Closure (Cyclization): The second, unreacted amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group that was just introduced. adichemistry.com This attack leads to the formation of a five-membered ring, creating a tetrahedral intermediate.

Dehydration (Aromatization): The final step is the elimination of two molecules of water from the cyclic intermediate to form the stable, aromatic benzimidazole ring system.

This condensation method is robust and works well with aliphatic acids, though higher temperatures may be required for aromatic acids. adichemistry.comcolab.ws Many modern synthetic approaches are variations of this fundamental Phillips-Ladenburg process. semanticscholar.org

Alternative mechanisms exist when starting with different reagents. For example, when an aldehyde is used instead of a carboxylic acid, the reaction proceeds through the formation of a Schiff base intermediate after condensation with one of the amino groups. This is followed by cyclization and then an oxidation step to achieve the final aromatic benzimidazole. researchgate.net Various catalysts, including those based on cobalt, can facilitate this process, activating the aldehyde to promote the formation of the initial imine intermediate. researchgate.net

Comprehensive Biological and Biomedical Research on 1h Benzimidazole 5,6 Diol Derivatives

Elucidation of Structure-Activity Relationships (SAR) in Dihydroxylated Benzimidazoles

The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole core and any associated phenyl rings. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the molecular features essential for their desired biological effects. mdpi.com

Impact of Molecular Architecture on Biological Efficacy

The molecular architecture of dihydroxylated benzimidazoles plays a pivotal role in their biological efficacy. The position and nature of substituents on the benzimidazole nucleus, particularly at the N1, C2, C5, and C6 positions, significantly dictate their activity. nih.gov

For instance, in the context of acetylcholinesterase (AChE) inhibition, the presence of a 3,4-dihydroxyphenyl group attached to the benzimidazole core is essential for potent activity. nih.gov These hydroxyl groups are critical for forming polar interactions within the enzyme's active site. nih.gov Docking studies have revealed that the hydroxy group at the 4-position of the phenyl ring can form crucial hydrogen bonds with amino acid residues like Gly120 and Tyr133 in AChE. nih.gov

Furthermore, substitutions on the benzimidazole ring itself are equally important. The presence of a hydrophobic substituent, such as a chlorine atom or a methyl group at the 5(6)-position of the benzimidazole ring, has been shown to enhance inhibitory activity. nih.govacs.org For example, compounds featuring a 5(6)-chloro-benzimidazole ring can engage in π–π stacking interactions with residues like Trp286 in the active site of AChE, contributing to higher binding affinity. nih.gov The combination of a 3,4-dihydroxy substitution on the phenyl ring and a 5(6)-chloro substitution on the benzimidazole ring has resulted in some of the most potent AChE inhibitors in certain series. nih.gov

Computational Approaches to SAR and Pharmacophore Modeling

Computational methods, including molecular docking and pharmacophore modeling, are indispensable tools for understanding the SAR of dihydroxylated benzimidazoles. wikipedia.org These approaches provide insights into the binding modes of these molecules with their biological targets at an atomic level, guiding the rational design of more potent and selective derivatives. figshare.comnih.gov

Molecular docking simulations have been extensively used to rationalize the observed biological activities of benzimidazole derivatives. nih.gov For AChE inhibitors, docking studies have shown that the 3,4-dihydroxyphenyl ring often creates a π–π interaction with the indole ring of Trp86, while the benzimidazole ring interacts similarly with Trp286. nih.gov These simulations help visualize the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex, confirming the importance of the dihydroxy and other functional groups identified through experimental SAR. nih.gov

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. wikipedia.org For a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a pharmacophore model (HHHRR) consisting of three hydrophobic features and two aromatic rings was developed. nih.govresearchgate.net Such models are instrumental in virtual screening campaigns to identify novel compounds with potential activity from large chemical databases. wikipedia.org Structure-based pharmacophore models can be generated by analyzing the interactions between a ligand and its receptor, representing key interactions like hydrogen bonds, charge transfers, and hydrophobic regions. figshare.com These computational models, validated against known active and inactive compounds, serve as powerful predictive tools in the drug discovery process. researchgate.net

Enzymatic Inhibition Profiles of 1H-Benzimidazole-5,6-diol Analogues

Derivatives of this compound have been shown to inhibit a variety of enzymes implicated in different diseases, demonstrating their broad therapeutic potential. acs.orgnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Kinetics

Benzimidazole derivatives, particularly those with dihydroxy substitutions, have emerged as potent inhibitors of cholinesterases (AChE and BuChE), which are key targets in the management of Alzheimer's disease. acs.orgnih.gov

Several studies have synthesized and evaluated series of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols, which incorporate the dihydroxy feature. These compounds have demonstrated strong in vitro inhibition of AChE, with IC50 values as low as 80–90 nM, and moderate inhibition of BuChE. nih.gov The inhibitory potency is often superior against AChE compared to BuChE. nih.gov For instance, certain benzimidazole-triazole derivatives with 3,4-dihydroxy substitutions showed potent AChE inhibition with IC50 values around 30 nM, comparable to the reference drug donepezil, while showing weaker inhibition against BuChE. nih.gov

Kinetic studies performed on the most active derivatives have indicated a mixed-type inhibition mechanism for AChE. nih.gov This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies support these findings by showing that the inhibitors interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The selective inhibition of BuChE is also a therapeutic strategy, and some benzimidazole derivatives have been specifically designed and found to be potent and selective BuChE inhibitors, with IC50 values in the low micromolar range. nih.govacrabstracts.orgnih.gov

| Compound Series | Target Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| Benzimidazole-Triazole Derivatives (e.g., 3d, 3h) | AChE | 29.5 - 31.9 nM | nih.gov |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | AChE | 80 - 90 nM | nih.gov |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | BuChE | 0.2 - 5 µM | nih.gov |

| Carboxamide-benzimidazoles (e.g., 2j, 3f) | BuChE (selective) | 1.13 - 1.46 µM | acrabstracts.orgnih.gov |

Modulation of Glycosidase Enzymes (e.g., α-Glucosidase, α-Amylase, β-Glucuronidase, Urease)

Benzimidazole derivatives have been identified as effective inhibitors of various glycosidase enzymes and urease, indicating their potential in managing conditions like diabetes and infections. acs.org

Numerous studies have reported the potent α-glucosidase inhibitory activity of benzimidazole derivatives, with some compounds showing significantly greater potency than the standard drug, acarbose. researchgate.netnih.gov For example, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols exhibited IC50 values ranging from 0.64 µM to 343.10 µM, compared to acarbose (IC50: 873.34 µM). researchgate.net Benzimidazole hydrazone derivatives have also shown promising α-glucosidase inhibition, with IC50 values as low as 8.40 µM. acs.org The structure-activity relationship suggests that the nature and position of substituents on the aryl rings greatly influence the inhibitory potential.

In addition to α-glucosidase, benzimidazole-urea derivatives have demonstrated inhibitory activity against α-amylase. Compound 3c in one study, which featured a methoxy phenyl group, showed significant inhibition against both α-amylase and α-glucosidase. The inhibitory potential is rationalized by the varying structural features on the amide side chain of the urea moiety.

Furthermore, the benzimidazole scaffold has been incorporated into molecules that inhibit other enzymes like β-glucuronidase and urease, highlighting the versatility of this chemical class. acs.org

| Compound Series | Target Enzyme | Reported IC50 Range | Standard (IC50) | Reference |

|---|---|---|---|---|

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 - 343.10 µM | Acarbose (873.34 µM) | researchgate.net |

| Benzimidazole Hydrazone Derivatives | α-Glucosidase | 8.40 - 179.71 µM | Acarbose | acs.org |

| Benzimidazole-Urea Derivatives (e.g., 3d, 3f) | α-Amylase | 25.65 - 28.33 µM | - | |

| Benzimidazole-Urea Derivatives (e.g., 3d, 3f) | α-Glucosidase | 27.47 - 29.01 µM | - |

Kinase Activity Modulation (e.g., PI3Kd, JAK3, IRAK4)

Benzimidazole is a well-established scaffold for the development of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. These compounds often act as ATP-competitive inhibitors, and their diverse structures allow for targeting a wide range of kinases.

Phosphoinositide 3-kinase delta (PI3Kδ): The inhibition of PI3Kδ is a promising strategy for treating inflammatory diseases and certain cancers. A series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized as new, potent, and selective inhibitors of PI3Kδ, with IC50 values as low as 18 nM. nih.gov Structure-based design has led to benzimidazole-based inhibitors that achieve selectivity by making strong interactions with specific residues like Trp760 in the PI3Kδ binding pocket, rather than occupying the common selectivity pocket used by other inhibitors. nih.gov The 2-(difluoromethyl)-1H-benzimidazole moiety has been identified as a particularly promising substituent for enhancing PI3Kδ inhibitory activity. nih.gov

Janus kinase 3 (JAK3): JAK3 is a key enzyme in cytokine signaling pathways that regulate immune cell function, making it an attractive target for autoimmune diseases. nih.gov Benzimidazole derivatives have been developed as potent JAK3 inhibitors. Extensive SAR studies have shown that substitutions on the benzimidazole core are critical for potency and selectivity. For example, a nitrile group at the 6-position of the benzimidazole ring was found to result in excellent JAK3 inhibition. Other research has led to the development of 1,2-disubstituted benzimidazole-5-carboxamide derivatives that show remarkable selectivity for JAK1 over other JAK isozymes, including JAK3. nih.gov

Interleukin-1 receptor-associated kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a key role in innate immunity and inflammation. researchgate.net Several series of potent IRAK4 kinase inhibitors are based on the benzimidazole scaffold, including amino-benzimidazoles and benzimidazole-indazoles. acs.org SAR exploration around the benzimidazole group, particularly modifications at the 5-position and N-alkyl substitutions, has led to significant improvements in potency. acs.org For instance, the methylated benzimidazole compound 36 was identified as a potent IRAK4 inhibitor. researchgate.net These inhibitors represent a promising therapeutic approach for a range of inflammatory and autoimmune disorders. researchgate.net

| Compound Series | Target Kinase | Reported IC50 Values | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine Benzimidazole Derivatives | PI3Kδ | 18 nM - 1.892 µM | nih.gov |

| 2-Difluoromethylbenzimidazole Derivative (Compound 1) | PI3Kδ | 475 nM | nih.gov |

| Benzimidazole with C6 Nitrile Substitution (Compound 3) | JAK3 | 45 nM | |

| Methylated Benzimidazole (Compound 36) | IRAK4 | Potent Inhibitor | researchgate.net |

Dihydrofolate Reductase (DHFR) and Tubulin Polymerization Inhibition

Benzimidazole derivatives have been identified as inhibitors of crucial cellular targets like dihydrofolate reductase (DHFR) and tubulin. nih.govnih.gov DHFR is an essential enzyme for the synthesis of purines and some amino acids, making it a key target for antimicrobial and anticancer therapies. acs.orgsnv63.ru Tubulin polymerization is critical for microtubule formation, a process essential for cell division, making it another important target for cancer treatment. nih.gov

Several studies have demonstrated the potential of benzimidazole derivatives to inhibit these targets:

Tubulin Polymerization Inhibition : A class of benzimidazole derivatives was found to inhibit tubulin polymerization, with compound 7n exhibiting an IC₅₀ value of 5.05 µM. nih.gov The cytotoxic effects of some derivatives are attributed to their ability to bind to the colchicine binding site of tubulin. nih.gov For instance, 1H-benzimidazol-2-yl hydrazones have been shown to slow tubulin polymerization in a manner comparable to nocodazole. nih.gov Similarly, certain 2-methoxycarbonylamino benzimidazole derivatives have been shown to inhibit tubulin polymerization. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition : DHFR has been identified as a promising target for the antibacterial and anticancer activities of benzimidazole derivatives. acs.orgrsc.org In one study, compound 4c , a trisubstituted 1H-benzimidazole derivative, demonstrated significant DHFR inhibition with an IC₅₀ of 2.35 µM. rsc.org

Antiproliferative and Anticancer Efficacy Studies

The unique core structure and minimal toxicity of the benzimidazole scaffold have made it a prominent candidate in the development of anticancer drugs. semanticscholar.orgnih.gov These derivatives have been reported to function as topoisomerase inhibitors, DNA intercalating agents, protein kinase inhibitors, and microtubule inhibitors, contributing to their antiproliferative effects. nih.govnih.gov

Numerous benzimidazole derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. The antiproliferative potency is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀).

For example, a synthesized benzimidazole-based derivative, compound 4 , was identified as a potent antiproliferative agent with a GI₅₀ value of 1.20 µM against four cancer cell lines. nih.gov Another study found that compounds 7n and 7u showed high cytotoxicity with IC₅₀ values between 2.55 and 17.89 µM, particularly against SK-Mel-28 melanoma cells. nih.gov Notably, these compounds were found to be five times less cytotoxic to normal rat kidney epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov

| Compound | Cell Line | Activity (IC₅₀/GI₅₀) | Cancer Type |

|---|---|---|---|

| Compound 4 | Four cancer cell lines | 1.20 µM (GI₅₀) | Various |

| Compound 5 | MCF-7 | 17.8 ± 0.24 µg/mL (IC₅₀) | Breast |

| Compound 5 | DU-145 | 10.2 ± 1.4 µg/mL (IC₅₀) | Prostate |

| Compound 5 | H69AR | 49.9 ± 0.22 µg/mL (IC₅₀) | Lung |

| se-182 | A549 | 15.80 µM (IC₅₀) | Lung |

| se-182 | HepG2 | 15.58 µM (IC₅₀) | Liver |

| BA586 | HCC1937 | 42 µM (IC₅₀) | Breast |

| 6i | Four cancer cell lines | 29 nM (GI₅₀) | Various |

| 10e | Four cancer cell lines | 25 nM (GI₅₀) | Various |

| 7n and 7u | SK-Mel-28 | 2.55 - 17.89 µM (IC₅₀) | Melanoma |

The anticancer activity of benzimidazole derivatives is underpinned by several molecular mechanisms, including the induction of apoptosis and cell cycle arrest.

Apoptosis Induction : Certain derivatives trigger programmed cell death in cancer cells. For example, compounds 4c and 4e were found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Similar mechanisms were observed for compounds 6i and 10e . frontiersin.org

Cell Cycle Arrest : Disruption of the normal cell cycle is another key mechanism. Compound 5 was shown to cause an increase in the cell population in the G2/M phase, leading to cell cycle arrest. nih.gov Compound 7n also demonstrated a dose-dependent arrest of the cell cycle in the G2/M phase. nih.gov

Enzyme Inhibition : As mentioned, inhibition of key enzymes is a critical mechanism. Derivatives 4c and 4e act as dual inhibitors of EGFR and BRAFV600E, important kinases in cancer signaling pathways. nih.govresearchgate.net The antiproliferative effects of compounds 6i and 10e are also linked to their potent inhibition of EGFR. frontiersin.org

DNA Interaction : Some compounds exert their effects through interaction with DNA. One derivative, BA586 , was found to cause DNA fragmentation, which in turn increases levels of the tumor suppressor protein p53 and induces cell cycle arrest. oncologyradiotherapy.com

Antimicrobial and Antiparasitic Investigations

Benzimidazole derivatives are known for their broad-spectrum antimicrobial and antiparasitic activities. nih.govnih.gov This ring system is a core component of numerous fungicidal, anthelmintic, and antiparasitic drugs. pjmonline.org Research has demonstrated their efficacy against various protozoan parasites, including Giardia lamblia, Entamoeba histolytica, Trichinella spiralis, Plasmodium species, and Leishmania species. nih.govresearchgate.netnih.gov

Derivatives of 1H-benzimidazole have shown potent activity against a range of clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Several compounds exhibited minimum inhibitory concentrations (MICs) comparable to the standard antibiotic ciprofloxacin. nih.govnih.gov For instance, compounds 1d, 2d, 3s, 4b, and 4k displayed strong antibacterial activity against Escherichia coli, Streptococcus faecalis, MSSA, and MRSA, with MICs ranging from 2 to 16 µg/mL. nih.gov Similarly, another study identified compounds 3k, 3l, 4c, 4g, and 4j as potent agents against MSSA and MRSA, with MIC values between 4 and 16 µg/mL. rsc.org

| Compound(s) | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 1d, 2d, 3s, 4b, 4k | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 |

| 8, 16, 18, 19 | Staphylococcus species | Moderate to Good Inhibition |

| 3k, 3l, 4g, 4j | MSSA, MRSA | 4 - 16 |

| 4c | MSSA, MRSA | 4 - 16 |

| 4c | E. coli, S. faecalis | 16 |

In addition to their antibacterial properties, benzimidazole derivatives are effective against pathogenic fungi, including various Candida species. pjmonline.org The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov

Compound 4k was reported to have potent activity against Candida albicans and Aspergillus niger, with MICs of 8 µg/mL and 16 µg/mL, respectively. nih.gov Another study found that compounds 4h and 4p were highly effective against C. albicans, with a half-maximal inhibitory concentration for ergosterol biosynthesis (IC₅₀) of 1.95 µg/mL. nih.gov The derivative EMC120B12 showed high activity against several pathogenic yeasts, including the often-resistant Candida glabrata and Candida krusei. nih.gov

| Compound(s) | Fungal Strain | Activity (MIC/IC₅₀) |

|---|---|---|

| 4k | Candida albicans | 8 µg/mL (MIC) |

| 4k | Aspergillus niger | 16 µg/mL (MIC) |

| 19 | Candida strains | High Inhibition |

| 1b, 1c, 2e, 2g | C. albicans, A. niger | 64 µg/mL (MIC) |

| 4h, 4p | C. albicans | 1.95 µg/mL (IC₅₀) |

| EMC120B12 | C. glabrata, C. krusei | High Activity |

Evaluation of Antiprotozoal and Anthelmintic Properties

Benzimidazole derivatives have been a cornerstone in the treatment of parasitic infections for decades. Research has demonstrated the in vitro activity of various benzimidazole derivatives against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. nih.gov Specifically, derivatives like mebendazole, flubendazole, and fenbendazole have shown high susceptibility with 50% inhibitory concentrations ranging from 0.005 to 0.16 microgram/ml. nih.gov While direct studies on this compound are limited, research on related derivatives provides significant insights. For instance, a study on various synthesized 1H-benzimidazole derivatives showed that many were more active as antiprotozoal agents against Giardia lamblia and Entamoeba histolytica than the standard drugs Metronidazole and Albendazole. nih.gov

In the realm of anthelmintic properties, benzimidazole derivatives are widely utilized. Two classes, the 5,6-dinitro and 2-trifluoromethyl derivatives, are particularly recognized for their antihelminthic effects. researchgate.net The evaluation of novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives has been undertaken to find compounds with better biopharmaceutical properties than existing drugs like albendazole. nih.gov Furthermore, piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids have demonstrated significant in vitro activity against Trichinella spiralis, with some derivatives showing higher efficacy than albendazole. nih.gov For example, 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole was found to be 100% effective against the parasite. nih.gov

Table 1: Antiprotozoal Activity of Selected Benzimidazole Derivatives

| Compound | Target Organism | Activity (IC50 µg/mL) | Reference |

|---|---|---|---|

| Mebendazole | Trichomonas vaginalis & Giardia lamblia | 0.005 - 0.16 | nih.gov |

| Flubendazole | Trichomonas vaginalis & Giardia lamblia | 0.005 - 0.16 | nih.gov |

| Fenbendazole | Trichomonas vaginalis & Giardia lamblia | 0.005 - 0.16 | nih.gov |

Mechanisms of Antimicrobial and Antiparasitic Action

The primary mechanism of action for the antiparasitic effects of benzimidazoles is the impairment of tubulin polymerization. bvsalud.org By binding to the β-tubulin subunit of the microtubule, these compounds disrupt microtubule-based processes within the parasite, which are essential for functions like cell division, motility, and nutrient absorption. nih.govbvsalud.org This targeted action on a parasite-specific protein contributes to their selective toxicity. Notably, 2-methoxycarbonylamino derivatives have demonstrated potent antiprotozoal activity against parasites like Giardia lamblia and Entamoeba histolytica through this mechanism of inhibiting tubulin polymerization. researchgate.net

The antimicrobial action of benzimidazole derivatives is multifaceted. Due to their structural similarity to purine (B94841) molecules, they can competitively inhibit nucleic acid synthesis, leading to cell damage and death. rsc.org Another proposed mechanism involves the inhibition of microbial enzymes. For instance, some benzimidazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is a key component in the biosynthesis of purines and some amino acids. acs.org This disruption of the folate biosynthesis pathway effectively halts bacterial growth. rsc.org Furthermore, some metal complexes of benzimidazole derivatives are believed to exert their antimicrobial effects by binding to microbial DNA, thereby preventing the replication of genetic material. rsc.org

Antiviral Research with Benzimidazole-Based Scaffolds

The benzimidazole scaffold is a key component in the development of antiviral agents due to its ability to interact with various biological macromolecules. researchgate.netnih.gov

Inhibition of Viral Replication Cycles and Pathways

Benzimidazole derivatives have been shown to inhibit viral replication through various mechanisms. One significant area of research has been on halogenated benzimidazole nucleosides. For example, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and its derivatives have been studied for their antiviral properties. researchgate.net Research on the Epstein-Barr virus (EBV) has shown that the l-riboside derivative, 5,6-dichloro-2-(isopropylamino)-1-β-l-ribofuranosyl-1H-benzimidazole, is a potent inhibitor of EBV replication. nih.govnih.gov This compound was found to inhibit both the accumulation and phosphorylation of an essential EBV replicative cofactor, the early antigen D (EA-D), which is necessary for lytic replication. nih.gov The 50% inhibitory concentration for this compound was in the range of 0.15 to 1.1 μM. nih.govnih.gov In contrast, d-ribofuranosyl benzimidazole compounds like 5,6-dichloro-2-bromo-1-β-d-ribofuranosyl-1H-benzimidazole, which are known to inhibit human cytomegalovirus (HCMV) DNA maturation, did not show the same effect on EBV DNA. nih.govnih.gov

Broad-Spectrum Antiviral Potential

The development of broad-spectrum antiviral agents is a critical goal in virology, and benzimidazole derivatives have shown promise in this area. frontiersin.org Their ability to target host cell factors that a wide range of viruses rely on for replication makes them less susceptible to the development of viral resistance. researchgate.net The structural versatility of the benzimidazole scaffold allows for modifications that can lead to activity against a variety of RNA and DNA viruses. researchgate.net For instance, certain 2-phenylbenzimidazole analogues have demonstrated antiviral activity against a panel of ten RNA and DNA viruses, including coxsackievirus B, bovine viral diarrhea virus, herpes simplex virus-1, and yellow fever virus. semanticscholar.org

Antioxidant and Anti-inflammatory Properties

Benzimidazole derivatives have been investigated for their potential antioxidant and anti-inflammatory activities. nih.govresearchgate.net

Assessment of Free Radical Scavenging Capacity

The antioxidant properties of benzimidazole derivatives have been evaluated using various in vitro assays, including the interaction with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the scavenging of superoxide anion radicals. researchgate.net The ability of a compound to act as a free radical scavenger is a key indicator of its antioxidant potential. scielo.org.mx Dihydroxybenzoic acids, which share the dihydroxybenzene moiety with this compound, have been studied for their free radical scavenging potency using Density Functional Theory (DFT). researchgate.net These studies examined mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) to evaluate antioxidant activity. researchgate.net

In a study of newly synthesized benzimidazole derivatives, their antioxidant activity was assessed through DPPH free radical scavenging, reducing power, β-carotene bleaching inhibition, and inhibition of thiobarbituric acid reactive substance (TBARS) formation. mdpi.com The results, expressed as EC50 values, indicated that the tested compounds possessed antioxidant potential. mdpi.com Another study on imines containing 1H-benzimidazoles evaluated their inhibitory activity on lipid peroxidation (LPO). turkjps.org Most of the synthesized compounds showed LPO inhibitory activity, with one derivative containing a p-bromophenyl substituent demonstrating 57% inhibition. turkjps.org

Table 2: Antioxidant Activity of a Benzimidazole Derivative

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 2-(p-bromophenyl)-1H-benzimidazole derivative | Lipid Peroxidation (LPO) Inhibition | 57% inhibition | turkjps.org |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and its derivatives are attributed to their ability to modulate multiple key pathways and molecular targets involved in the inflammatory cascade. Research has demonstrated that these compounds can interfere with the production of inflammatory mediators, the activity of pro-inflammatory enzymes, and the signaling of cytokines.

A primary mechanism of action for many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever. nih.gov Molecular docking studies have been employed to elucidate how these compounds bind to and inhibit COX enzymes, along with other therapeutic targets associated with non-steroidal anti-inflammatory drugs (NSAIDs) such as Aldose reductase and Phospholipase A2. nih.gov

In addition to COX inhibition, benzimidazole derivatives have been shown to target other significant enzymes in the inflammatory process. This includes the inhibition of 5-lipoxygenase (5-LOX) and secretory phospholipases A2 (sPLA2). nih.govresearchgate.net The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of potent inflammatory mediators. By inhibiting these enzymes, benzimidazole compounds can effectively reduce the production of a broad spectrum of pro-inflammatory molecules.

Furthermore, the anti-inflammatory activity of these derivatives extends to the modulation of pro-inflammatory cytokines. nih.gov Studies have shown that certain benzimidazole compounds can potently inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. nih.govresearchgate.net TNF-α and IL-6 are pivotal cytokines that drive many aspects of the inflammatory response, and their inhibition represents a key strategy for the development of novel anti-inflammatory agents. researchgate.net The ability of benzimidazole scaffolds to interact with a range of biological targets is due to their aromatic and heterocyclic nature, which facilitates interactions like hydrogen bonding and π–π stacking with macromolecules. researchgate.net

The structural features of the benzimidazole core and its substituents play a critical role in determining the specific mechanism and potency of the anti-inflammatory effect. For instance, substitutions at various positions on the benzimidazole ring can enhance the inhibitory activity against specific targets. nih.gov Research has shown that compounds with trifluoromethyl and methoxy substitutions exhibited strong inhibition of secretory phospholipases A2, while a derivative containing a pyridine ring showed potent 5-lipoxygenase inhibition. researchgate.net

The following table summarizes the key molecular targets of benzimidazole derivatives and their role in the anti-inflammatory mechanism.

| Derivative Class/Compound | Molecular Target | Observed Anti-inflammatory Effect | Citation |

| Benzimidazole Derivatives | Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis | nih.gov |

| Benzimidazole Derivatives | 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis | nih.govresearchgate.net |

| Benzimidazole Derivatives | Secretory Phospholipase A2 (sPLA2) | Inhibition of the release of arachidonic acid | nih.govresearchgate.net |

| Benzimidazole Derivatives | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of pro-inflammatory cytokine secretion | nih.govresearchgate.net |

| Benzimidazole Derivatives | Interleukin-6 (IL-6) | Inhibition of pro-inflammatory cytokine secretion | nih.govresearchgate.netsemanticscholar.org |

| Benzimidazole Derivatives | Aldose Reductase (AR) | Binding affinity suggests potential inhibition | nih.gov |

| Benzimidazole Derivatives | Aldo-Keto Reductase Family 1 Member C (AIKRC) | Binding affinity suggests potential inhibition | nih.gov |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on This compound are not publicly available at this time. Consequently, the specific data required to populate the requested article sections and subsections—including quantum chemical calculations, frontier molecular orbital analysis, prediction of quantum descriptors, molecular docking and dynamics simulations, and specialized quantum chemical topologies—could not be located for this exact compound.

The instructions specified that the article must focus solely on "this compound" and adhere strictly to the provided outline, excluding information on other related compounds. Without accessible research data meeting these precise criteria, it is not possible to generate a scientifically accurate and thorough article as requested.

Further research or de novo computational studies would be required to produce the specific findings needed to address the advanced computational and theoretical chemistry of this compound.

Advanced Computational and Theoretical Chemistry Studies of 1h Benzimidazole 5,6 Diol Systems

Specialized Quantum Chemical Topologies and Reactivity Indices

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for determining the stability and reactivity of a molecule. In the context of benzimidazole (B57391) derivatives, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions.

Similarly, in 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, NBO analysis highlights the intramolecular interactions responsible for its structural stability. mdpi.com The analysis identifies significant stabilization energies arising from the delocalization of electron density from lone pair orbitals of nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. These interactions are fundamental to understanding the electronic structure and reactivity of substituted benzimidazoles. mdpi.com

A summary of significant NBO interactions in a representative benzimidazole derivative is presented below:

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N7 | σ(C2-N8) | 39.41 |

| LP(1) N7 | σ(C6-C7) | 1.94 |

| LP(1) N8 | σ(C2-N7) | 31.90 |

| LP(1) N8 | σ(C9-C10) | 2.50 |

| σ(C4-C5) | σ(C2-N7) | 2.15 |

| σ(C4-C5) | σ(C6-C7) | 3.54 |

Data is representative of computational studies on benzimidazole derivatives.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Mapping

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are quantum chemical tools used to visualize and analyze chemical bonding and non-covalent interactions.

Electron Localization Function (ELF): ELF analysis provides a visual representation of the electron localization in a molecule, which helps in identifying bonding and non-bonding electron pairs. In studies of N-Butyl-1H-benzimidazole, ELF maps confirm the presence of localized electrons in the covalent bonds and as lone pairs on the nitrogen atoms. mdpi.comnih.gov The color-coded maps provide a clear depiction of the electron distribution, with red indicating high electron localization (covalent bonds and lone pairs) and blue indicating low electron localization (ionic interactions). mdpi.comresearchgate.net

Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. In the computational analysis of benzimidazole derivatives, RDG plots reveal the presence of weak intramolecular interactions that contribute to the conformational stability of the molecule. mdpi.comnih.gov For example, in N-Butyl-1H-benzimidazole, RDG analysis helps to visualize the non-covalent interactions between the butyl substituent and the benzimidazole ring. mdpi.com

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic and electrophilic attacks. These functions are derived from the change in electron density with respect to the change in the number of electrons.

f(r) : for electrophilic attack (predicts nucleophilic sites)

f(r) : for nucleophilic attack (predicts electrophilic sites)

f(r) : for radical attack

In the study of N-Butyl-1H-benzimidazole, Fukui functions have been calculated to identify the regions of the molecule that are most susceptible to attack. nih.govresearchgate.net The analysis typically shows that the nitrogen atoms of the imidazole (B134444) ring are potential sites for electrophilic attack, while certain carbon atoms in the benzene (B151609) ring are more susceptible to nucleophilic attack. nih.gov This information is invaluable for predicting the regioselectivity of chemical reactions involving benzimidazole derivatives.

For example, in a study of benzimidazole derivatives as corrosion inhibitors, Fukui indices suggested that the C(7) atoms are reactive sites that can accept electrons from metal atoms, while the benzene ring can donate electrons to the vacant orbitals of the metal. researchgate.net

Correlational Studies of Theoretical Predictions with Experimental Spectroscopy

Vibrational Spectroscopic Analysis (FT-IR, Raman) and Potential Energy Distribution (PED)

Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for interpreting experimental FT-IR and Raman spectra. The calculated vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method.

In a detailed study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) basis set. mdpi.com The calculated wavenumbers were then compared with the experimental FT-IR and FT-Raman spectra, showing good agreement. mdpi.com

Potential Energy Distribution (PED): PED analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending, torsion). The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. mdpi.com For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, PED analysis provided a detailed assignment of the observed spectral bands. For example, the C-H stretching vibrations of the aromatic rings are predicted in the 3123–2927 cm⁻¹ range, which correlates well with the experimental data. mdpi.com The O-H stretching vibration was calculated at 3619 cm⁻¹, with a PED contribution of 100%, indicating a pure stretching mode. mdpi.com

A selection of theoretical and experimental vibrational frequencies for a representative benzimidazole derivative is shown below:

| Assignment | Theoretical Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | PED (%) |

| O-H stretch | 3619 | - | - | 100 |

| C-H stretch | 3123 | 2919 | - | 25 |

| C-H stretch | 3089 | 2858 | - | 43 |

| C=O stretch | 1708 | 1708 | - | Mixed |

| C-C stretch | 1588 | 1588 | - | 34 |

| C-C stretch | 1279 | 1279 | - | 36 |

Data is representative of computational studies on benzimidazole derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation

Theoretical prediction of NMR chemical shifts is a valuable tool for structural elucidation and for validating experimental data. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used for this purpose. nih.gov

For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. mdpi.com The calculated chemical shifts were found to be in good agreement with the experimental values, confirming the molecular structure. mdpi.com

In a broader study of NH-benzimidazoles, theoretical calculations have been instrumental in unambiguously assigning the tautomeric positions (C3a/C7a, C4/C7, and C5/C6) in both solution and solid-state NMR spectra. nih.gov The theoretical predictions help to resolve ambiguities that arise from proton exchange in different solvent environments. nih.gov

A comparison of experimental and theoretical ¹³C and ¹H NMR chemical shifts for a representative benzimidazole derivative is presented below:

¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental | Theoretical |

| C2 | 145.1 | 143.8 |

| C4 | 123.5 | 122.1 |

| C5 | 124.2 | 122.9 |

| C6 | 115.8 | 114.5 |

| C7 | 116.2 | 114.9 |

| C9 | 138.1 | 136.8 |

| C10 | 137.9 | 136.5 |

¹H NMR Chemical Shifts (ppm)

| Proton Atom | Experimental | Theoretical |

| H1 | 12.8 | 12.5 |

| H11 | 7.6 | 7.5 |

| H12 | 7.2 | 7.1 |

| H13 | 7.2 | 7.1 |

| H14 | 7.6 | 7.5 |

Data is representative of computational studies on benzimidazole derivatives. mdpi.comnih.gov

Materials Science Applications Leveraging 1h Benzimidazole 5,6 Diol Derivatives

Development of Polymeric Materials Based on Dihydroxylated Benzimidazoles

The presence of the 5,6-diol group on the benzimidazole (B57391) ring imparts reactivity analogous to that of catecholamines, such as dopamine. This has led to the exploration of 1H-Benzimidazole-5,6-diol and its derivatives as monomers for novel polymeric materials.

A significant breakthrough in the application of dihydroxylated benzimidazoles has been the extension of aqueous-based, redox-facilitated self-polymerization, a process famously associated with dopamine, to this compound (DHBI). rsc.org This demonstrates that the catecholamine-exclusive chemistry can be expanded to N-heterocyclic catechol derivatives. rsc.org

The self-polymerization of DHBI proceeds through a pathway similar to that of dopamine, resulting in a π-conjugated, lightly cross-linked polymer, termed poly(5,6-dihydroxy-1H-benzimidazole) (PDHBI). rsc.org Research has shown that the polymerization of DHBI occurs at a faster rate than dopamine, a process that can be further accelerated by UV stimulation. rsc.org This similarity in polymerization mechanism underscores the potential of DHBI as a monomer for creating materials with properties analogous to polydopamine, which is renowned for its adhesive properties and ability to form functional coatings.

Intrinsic modifications to the properties of the resulting polymer are possible by introducing substituents at the 2-position of the imidazole (B134444) ring in the DHBI monomer. rsc.org This can be achieved by selecting different carboxylic acids during the synthesis of the monomer, which in turn influences the solubility, structure, and thermal stability of the final polymeric material. rsc.org

The ability of this compound to self-polymerize into PDHBI allows for its use in creating functional coatings on a variety of substrates. rsc.org Similar to polydopamine, PDHBI coatings have been shown to enhance the surface wettability of materials they are applied to. rsc.org However, these coatings have demonstrated lower thermal stability compared to polydopamine, which is attributed to a reduced cross-link density in the polymer structure. rsc.org

The benzimidazole moiety itself has been utilized in the development of smart coatings for corrosion protection. For instance, benzimidazole has been encapsulated in nanocontainers and incorporated into epoxy matrices to create coatings that can release the inhibitor in response to environmental triggers, thereby protecting metal surfaces. While not specific to the 5,6-diol derivative, this highlights the inherent functionality of the benzimidazole ring in surface protection applications.

The structural and functional versatility of the benzimidazole ring system allows for its incorporation into various polymer backbones to achieve tunable material properties. While direct co-polymerization studies involving this compound are emerging, the broader family of benzimidazole derivatives has been extensively used in co-polymerization.

For example, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized through N-C coupling reactions with activated aromatic dihalides. nih.gov These polymers exhibit high glass transition temperatures and good thermal stability. nih.gov The incorporation of even a small percentage of the benzimidazol-2-one (B1210169) unit into a poly(aryl ether) backbone has been shown to significantly increase the glass transition temperature of the resulting copolymer. nih.gov

Coordination Chemistry of 1h Benzimidazole 5,6 Diol As a Ligand System

Synthesis and Structural Characterization of Metal Complexes

The synthesis and structural analysis of metal complexes are fundamental to understanding their chemical and physical properties. Research into benzimidazole (B57391) derivatives has established robust methods for creating coordination compounds and elucidating their three-dimensional structures.

The synthesis of transition metal complexes with benzimidazole-based ligands is a well-established area of research. Typically, these complexes are formed by reacting a benzimidazole derivative with a corresponding metal salt in a suitable solvent. For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes have been successfully synthesized from 2-(1H-benzimidazol-2-yl)-phenol derivatives and the respective metal salts nih.gov. The choice of metal salt (e.g., chlorides, nitrates, or acetates) and solvent can influence the final structure and composition of the complex.

Common synthetic approaches involve dissolving the benzimidazole ligand and the metal salt, often in a stoichiometric ratio such as 1:2 or 2:1 (ligand:metal), in a solvent like ethanol or dimethylformamide (DMF) nih.govnih.govmdpi.com. The reaction mixture is often heated under reflux to facilitate the complexation mdpi.com. In some cases, electrochemical methods have been employed, where the electrochemical oxidation of an anodic metal (such as cobalt, nickel, or zinc) in a solution containing the ligand yields the desired metal complex rsc.org.

Characterization of these compounds is performed using a suite of analytical techniques. Elemental analysis, flame atomic absorption spectrometry (FAAS), and mass spectrometry are used to confirm the stoichiometry and composition nih.govmdpi.com. Spectroscopic methods, including Fourier-transform infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, provide insight into the ligand-metal binding and the electronic environment of the metal center nih.govmdpi.com. For paramagnetic complexes where NMR may not be feasible, other techniques are employed researchgate.net.

| Metal Ion | Ligand Type | General Synthetic Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| Cu(II), Zn(II), Ni(II), Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Reaction with metal salt solutions | FT-IR, 1H-NMR, PXRD, ESI-MS, UV-Vis, ICP-OES | nih.gov |

| Co, Ni, Cu, Zn, Cd | 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Electrochemical oxidation of anodic metals | X-ray diffraction, Microanalysis, IR, FAB-MS, 1H NMR | rsc.org |

| Zn(II) | Benzimidazole derivatives | Reaction with zinc chloride dihydrate in ethanol | F-AAS, FTIR, TGA, XRD | mdpi.com |

| Cu, Ag, Ni, Fe, Mn | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Reaction with transition metal ions | Not specified in abstract | nih.gov |

Benzimidazole-based ligands containing additional donor groups, such as carboxylates or hydroxyls, are excellent candidates for the construction of coordination polymers. These are extended structures where metal ions are linked by bridging ligands, forming one-, two-, or three-dimensional networks. While extensive research has been conducted on the coordination polymers of 1H-benzimidazole-5,6-dicarboxylic acid, which has shown the ability to form 2D and 3D frameworks, the diol analogue is also expected to form such extended architectures nih.govnih.govnih.govresearchgate.netnih.gov.

The hydroxyl groups of 1H-Benzimidazole-5,6-diol can act as bridging units between metal centers, similar to how carboxylate groups function in the dicarboxylic acid analogue. This can lead to the formation of various network topologies. For example, a study on a lead(II) complex with the dicarboxylate ligand revealed a layered 2D coordination polymer nih.gov. Similarly, a zinc(II) complex with the same ligand formed a 3D transition metal coordination polymer nih.gov. The ability of N-heterocyclic ligands to form high-dimensional polymers is often facilitated by hydrogen-bonding interactions, which can further stabilize the crystal structure nih.govnih.gov. The specific architecture of a coordination polymer is influenced by factors such as the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions.

Investigations into Ligand-Metal Interaction Modes and Stoichiometry

The coordination of this compound to a metal center can occur through several modes, dictated by the available donor atoms. The primary coordination site is typically the imine nitrogen atom (N3) of the imidazole (B134444) ring mdpi.com. The two hydroxyl groups at the 5- and 6-positions on the benzene (B151609) ring provide additional sites for coordination. These hydroxyl groups can bind to the metal ion in their neutral form or, more commonly, they can be deprotonated to form phenolate-like oxygen donors, which can act as bridging ligands between two metal centers rsc.orgderpharmachemica.com.

This multi-dentate character allows the ligand to act as a chelating agent, forming stable five- or six-membered rings with the metal ion. Spectroscopic evidence, such as shifts in the vibrational frequencies in FTIR spectra upon complexation, confirms the involvement of these groups in bonding nih.govsbmu.ac.ir. X-ray crystallography provides definitive proof of the coordination mode and the resulting geometry of the complex researchgate.net. For instance, studies on related hydroxyphenyl-benzimidazole ligands have shown coordination through both the imine nitrogen and the deprotonated phenolic oxygen rsc.org.

The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand), particularly with divalent transition metals, leading to general formulas like [M(L)₂] nih.govnih.gov. However, other stoichiometries, such as 1:1, are also possible depending on the metal, the ligand, and the presence of co-ligands or solvent molecules in the coordination sphere rsc.orgnih.gov.

| Feature | Description | Supporting Evidence | Reference |

|---|---|---|---|

| Primary Coordination Site | Imine nitrogen (N3) of the imidazole ring. | FTIR, X-ray Crystallography, EPR Spectroscopy | mdpi.comnih.gov |

| Secondary Coordination Sites | Deprotonated hydroxyl groups (phenolate-type) acting as donors and potential bridges. | FTIR, X-ray Crystallography | rsc.orgderpharmachemica.comsbmu.ac.ir |

| Common Stoichiometry | 1:2 (Metal:Ligand), forming complexes of the type [M(L)₂]. | Elemental Analysis, Mass Spectrometry | nih.govnih.gov |

| Other Stoichiometries | 1:1 and other ratios are observed, often involving co-ligands or solvent molecules. | Elemental Analysis, X-ray Crystallography | rsc.orgnih.gov |

Pharmacological Activities of Metal-Dihydroxybenzimidazole Complexes

Benzimidazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties ekb.egindexcopernicus.comresearchgate.net. A significant body of research indicates that the coordination of these ligands to metal ions can enhance their pharmacological efficacy derpharmachemica.comnih.govjddt.in. This enhancement is often attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the ability of the metal center to interact with biological targets like DNA nih.gov.

Metal complexes of various benzimidazole derivatives have demonstrated potent anticancer activity. For example, zinc(II) and silver(I) complexes have shown significant cytotoxic effects against human cancer cell lines nih.gov. A silver complex of a benzimidazole derivative displayed notable cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines nih.gov. Studies on zinc(II) complexes with different benzimidazole derivatives confirmed that converting the ligands into their respective metal complexes significantly improved their anticancer properties mdpi.comnih.gov.

In addition to anticancer effects, these complexes often exhibit antimicrobial properties. The chelation of the metal ion to the benzimidazole scaffold has been shown to increase antibacterial activity compared to the free ligand derpharmachemica.com. For instance, certain nickel(II) and cadmium(II) complexes were found to have a high inhibitory effect against various bacterial strains rsc.org. The collective evidence from studies on a wide array of substituted benzimidazoles strongly suggests that metal complexes of this compound are promising candidates for the development of new therapeutic agents.

Biosynthetic Pathways and Natural Product Research Involving Benzimidazole Derived Compounds

Role of Dihydroxylated Benzimidazoles in Vitamin B12 Biosynthesis

While the specific compound 1H-Benzimidazole-5,6-diol is not widely documented as a direct intermediate in the anaerobic biosynthesis of vitamin B12, the role of hydroxylated benzimidazoles is fundamental to this pathway. Research has identified 5-hydroxybenzimidazole (B117332) (HBI) and 5-hydroxy-6-methylbenzimidazole as key dihydroxylated precursors to the 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety of vitamin B12 in anaerobic bacteria such as Eubacterium limosum. nih.govnih.gov In this anaerobic pathway, HBI serves as a foundational scaffold that undergoes subsequent modifications to form the DMB ligand, which is the lower axial ligand coordinated to the cobalt ion in the active form of vitamin B12 (cobalamin). nih.govnih.gov

The formation of DMB is a critical step, as it is the last major piece of the vitamin B12 biosynthesis puzzle to be solved. nih.gov In anaerobic organisms, this process is distinct from the aerobic pathway, which utilizes flavin mononucleotide (FMN) as a precursor and is dependent on oxygen. nih.gov The anaerobic route, however, builds the benzimidazole (B57391) ring from different precursors, with HBI being a central intermediate. nih.govnih.gov Studies have demonstrated that Eubacterium limosum can transform externally supplied 5-hydroxybenzimidazole into the 5,6-dimethylbenzimidazole base of vitamin B12, confirming its role as a direct precursor. nih.gov

The identification of intermediates in the anaerobic DMB pathway has been a significant area of research. The primary precursor to HBI is 5-aminoimidazole ribotide (AIR), a compound also involved in purine (B94841) and thiamin biosynthesis. nih.govnih.gov The conversion of AIR to HBI marks a crucial intersection between these major metabolic pathways. nih.gov

The characterization of this conversion was achieved through a combination of comparative genomics, in vitro enzymatic assays, and advanced spectroscopic techniques. nih.gov Researchers successfully reconstituted the reaction in vitro, confirming the formation of HBI from AIR. The product was identified using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis, which matched an authentic HBI standard. nih.gov

Further investigation into the reaction mechanism led to the characterization of a radical intermediate. nih.gov Using electron paramagnetic resonance (EPR) spectroscopy with various isotopologues of the substrate (AIR), scientists were able to identify an aminoimidazole radical. This provided strong evidence for the proposed radical-based mechanism of HBI formation and allowed for the detailed mapping of atomic origins from the precursor to the product. nih.gov Isotope tracing studies have shown that four of the five carbons from the ribose portion of AIR are incorporated into the benzyl (B1604629) ring of HBI, while the C1' carbon is lost as formate. nih.gov

Key Biosynthetic Intermediates in Anaerobic DMB Formation

| Intermediate Compound | Precursor | Method of Identification/Characterization |

|---|---|---|

| 5-Hydroxybenzimidazole (HBI) | 5-Aminoimidazole ribotide (AIR) | HPLC, NMR Spectroscopy |

| Aminoimidazole Radical | 5-Aminoimidazole ribotide (AIR) | Electron Paramagnetic Resonance (EPR) Spectroscopy |

The key enzyme responsible for the conversion of AIR to HBI is 5-hydroxybenzimidazole synthase, also known as BzaF. nih.gov BzaF belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. nih.govnih.gov These enzymes are known for catalyzing complex and chemically challenging reactions by utilizing a radical mechanism initiated by the reductive cleavage of SAM. nih.govnih.gov

The catalytic cycle of HBI synthase begins when a [4Fe-4S] cluster within the enzyme, in its reduced state, donates an electron to a bound SAM molecule. This cleaves SAM into methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.gov

The proposed mechanism for HBI formation proceeds as follows:

Hydrogen Abstraction: The 5'-dA• radical initiates the reaction by abstracting a hydrogen atom from the C5' position of the ribose moiety of AIR. nih.gov

Radical Rearrangement: This initial step generates a substrate radical that undergoes a series of complex rearrangements. This process involves C-O and N-glycosyl bond cleavages, ring opening and closing sequences, loss of ammonia, and dehydration steps. nih.gov

Intermediate Formation: Spectroscopic evidence has confirmed the formation of an aminoimidazole-centered π-radical as a key intermediate in the reaction pathway. nih.gov

Product Formation: The reaction cascade ultimately results in the formation of the stable aromatic 5-hydroxybenzimidazole ring structure and the release of formate. nih.govnih.gov

The function of HBI synthase (BzaF) is analogous to another radical SAM enzyme, ThiC, which is involved in thiamin biosynthesis and also uses AIR as a substrate. This shared precursor and similar enzymatic strategy highlight an unexpected evolutionary and metabolic link between vitamin B12 and thiamin biosynthesis. nih.gov

Discovery and Characterization of Naturally Occurring Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure found in numerous naturally occurring compounds, many of which exhibit significant biological activities. nih.gov These natural products have been isolated from a diverse range of organisms, particularly marine invertebrates like sponges and microorganisms such as actinomycetes. nih.govfrontiersin.org

Marine Sponges: Sponges are a prolific source of novel alkaloids, including many with a benzimidazole core. nih.gov The discovery of these compounds typically involves collection of the sponge, extraction with organic solvents, and subsequent purification using chromatographic techniques. Structure elucidation is then accomplished through a combination of mass spectrometry and NMR spectroscopy.

Chlocarbazomycins A-D: A study on the sponge-associated actinomycete Streptomyces diacarni LHW51701 led to the isolation of new chlorinated carbazole (B46965) alkaloids, the chlocarbazomycins. Their structures were determined using spectroscopic methods, and they were found to exhibit inhibitory activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

Fintiamin: This diketopiperazine-indole alkaloid was identified from Eurotium sp., a fungus isolated from the marine sponge Ircinia variabilis. Characterized as a terpenoid-dipeptide derivative, fintiamin was found to have an affinity for the cannabinoid CB₁ receptor. frontiersin.org

Actinomycetes: These gram-positive bacteria, found in both terrestrial and marine environments, are renowned for their ability to produce a vast array of secondary metabolites, including many antibiotics and other bioactive compounds. frontiersin.orgmdpi.com

Caboxamycin B: In a novel approach to bioprospecting, researchers isolated actinomycete strains from storm clouds. From the strain Streptomyces sp. A-177, they discovered and structurally determined the new natural product, caboxamycin B, highlighting atmospheric environments as a new frontier for discovering bioactive compounds. frontiersin.org

Desertomycin (B81353) G: A new macrolide antibiotic, desertomycin G, was isolated from the liquid fermentation of Streptomyces althioticus MSM3, an actinomycete associated with the marine macroalgae Ulva sp. The compound showed inhibitory activity against several clinically relevant Gram-positive bacteria. mdpi.com

The characterization process for these natural products is meticulous. After isolation, the pure compound's molecular formula is determined by high-resolution mass spectrometry. Subsequently, 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) are conducted to piece together the molecule's complex structure, including its stereochemistry.

Advanced Analytical Methodologies for the Characterization and Quantification of 1h Benzimidazole 5,6 Diol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of benzimidazole (B57391) derivatives. The development of a robust HPLC method requires careful optimization of chromatographic conditions and rigorous validation to ensure reliable and accurate results.